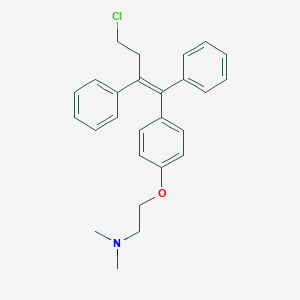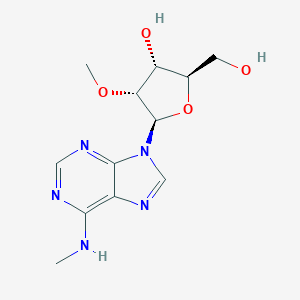
苏洛地昔
描述
N6,O2'-Dimethyladenosine is naturally occurring modified nucleoside in RNA. It was reported in the preparation of alkylated adenosines as antihypertensive agents.
科学研究应用
动脉收缩抑制
苏洛地昔 (SDX) 已经被发现可以通过内皮依赖性一氧化氮途径抑制动脉收缩 . 它以恢复糖萼、提供内皮保护和调节通透性而闻名 . 它还具有抗血栓形成和抗炎特性,并已显示出动脉血管扩张作用 .
预防高血糖诱导的内皮功能障碍
苏洛地昔已被证明可以预防视网膜高血糖诱导的内皮功能障碍 . 它对高葡萄糖浓度诱导的视网膜小动脉内皮功能障碍具有保护作用 .
血管疾病的治疗
苏洛地昔已被临床用于预防和治疗血栓形成风险增加的血管疾病,包括间歇性跛行、周围动脉闭塞性疾病和心肌梗塞后 .
糖尿病肾病的治疗
苏洛地昔一直在研究治疗糖尿病肾病 . 它已被发现可以降低患有肾病的受试者的白蛋白排泄率 .
糖尿病神经病的治疗
苏洛地昔也被研究作为糖尿病神经病的治疗方法 . 这种神经损伤会在糖尿病患者中发生,通常会导致麻木和疼痛。
糖尿病营养性溃疡的愈合
作用机制
Target of Action
Sulodexide is a highly purified mixture of glycosaminoglycans composed of dermatan sulfate (DS) and fast-moving heparin (FMH) . The primary targets of Sulodexide are antithrombin III (AT III) and heparin cofactor II (HCII) . These targets play a crucial role in the coagulation system, where they inhibit thrombin and other serine proteases involved in blood clotting .
Mode of Action
Sulodexide exerts its anticoagulant and antithrombotic action through interactions with both AT and HCII . The thrombin inhibition produced by sulodexide is due to the additive effect of its components, namely, HCII catalysis by DS and antithrombin-III catalysis by FMH . It also exerts its antithrombotic activity through dose-dependent inhibition of activated coagulation factor X, as well as inhibition of platelet aggregation and activation of the circulating and parietal fibrinolytic system .
Biochemical Pathways
Sulodexide potentiates the antiprotease activities of both antithrombin III and heparin cofactor II simultaneously . This results in the inhibition of thrombin, a key enzyme in the coagulation cascade, thereby preventing the formation of blood clots . Additionally, it has been shown to have effects on the fibrinolytic system, platelets, endothelial cells, inflammation, and more recently metalloproteases .
Pharmacokinetics
Sulodexide is extensively absorbed owing to its low molecular weight compared to unfractionated heparin . It offers the potential advantages of a longer half-life and reduced global anticoagulation effects, properties which differ from other glycosaminoglycans . Sulodexide is eliminated via the renal, fecal, and bile routes. The main clearance occurs renally and accounts for elimination of 55+2.9% of the drug over 96 hours. The fecal and bile routes remove the rest of the drug over 48 hours, which accounts for 23.5+/-2.5% for both routes .
Result of Action
The administration of sulodexide results in the release of lipoprotein lipase and has been shown to reduce the circulating level of lipids . It has also shown to decrease the viscosity of both whole blood and plasma . Clinically, sulodexide is used for the prophylaxis and treatment of thromboembolic diseases . Research has also demonstrated the beneficial effects of sulodexide in animal models of reperfusion injury and the treatment of diabetic nephropathy .
Action Environment
The action of sulodexide is influenced by the environment within the body. For instance, the presence of an intact endothelium is critical for its action . Sulodexide exerts a concentration-dependent inhibition on arterial contraction, emphasizing the critical role of an intact endothelium and nitric oxide-mediated pathways in this process . This underscores Sulodexide’s potential in treating endothelial dysfunction-related pathologies .
生化分析
Biochemical Properties
Sulodexide potentiates antithrombin III and heparin cofactor II due to the presence of both glycoaminoglycan fractions . It is capable of inhibiting both anti-IIa and anti-Xa . It promotes fibrinolytic activity by releasing tissue plasminogen activator and reduces plasminogen activator inhibitor .
Cellular Effects
Sulodexide has been shown to have endothelial protective properties by inducing the overexpression of growth factors important for the protection of organs . It also has anti-inflammatory properties via its effect on the release of inflammatory mediators from macrophages . In endothelial cells during sepsis, Sulodexide improves vascular permeability via glycocalyx remodeling .
Molecular Mechanism
The molecular mechanism of action of Sulodexide is primarily through its interaction with antithrombin III and heparin cofactor II . Thrombin inhibition produced by Sulodexide is due to the additive effect of its components, namely, heparin cofactor II catalysis by dermatan sulfate and antithrombin-III catalysis by fast-moving heparin .
Temporal Effects in Laboratory Settings
Sulodexide can reduce the early, but not late, proteinuria in radiation nephropathy in rats . In addition, Sulodexide did not affect urine TGF-β established albuminuria or mesangial matrix expansion in a chronic model of diabetic kidney disease in mice .
Dosage Effects in Animal Models
In animal models, the effects of Sulodexide vary with different dosages. For example, Sprague–Dawley rats received kidney radiation and were treated with 15 mg/kg/day Sulodexide . The effects of Sulodexide on proteinuria were significant at 4 and 8 weeks but not at 12 weeks .
Metabolic Pathways
Sulodexide is mainly metabolized in the liver . It is eliminated via the renal, fecal, and bile routes . The main clearance occurs renally and accounts for elimination of 55+2.9% of the drug over 96 hours .
Transport and Distribution
Sulodexide reaches high concentrations in the plasma and is widely distributed in the endothelial layer . Binding to endothelial cell receptors in arteries and veins contributes to its rapid distribution profile .
Subcellular Localization
The subcellular localization of Sulodexide is primarily within the endothelial layer of arteries and veins . This localization is facilitated by its binding to endothelial cell receptors, contributing to its rapid distribution profile .
属性
IUPAC Name |
(2R,3R,4R,5R)-2-(hydroxymethyl)-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4/c1-13-10-7-11(15-4-14-10)17(5-16-7)12-9(20-2)8(19)6(3-18)21-12/h4-6,8-9,12,18-19H,3H2,1-2H3,(H,13,14,15)/t6-,8-,9-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYSXUXXBDSYRT-WOUKDFQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50206530 | |
| Record name | N(6),O(2)-Dimethyladenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50206530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Thrombin inhibition produced by sulodexide is due to the additive effect of its components, namely, heparin cofactor II (HCII) catalysis by dermatan sulfate and antithrombin-III catalysis by fast moving heparin (FMH). | |
| Record name | Sulodexide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06271 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
57817-83-1, 57821-29-1 | |
| Record name | N(6),O(2)-Dimethyladenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057817831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulodexide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057821291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulodexide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06271 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N(6),O(2)-Dimethyladenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50206530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N6,2'-O-DIMETHYLADENOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEV25J2GTV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[Lys5,MeLeu9,Nle10]-NKA(4-10)](/img/structure/B109922.png)
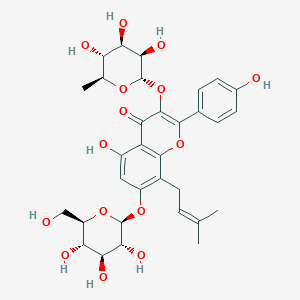

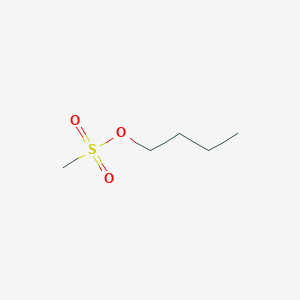
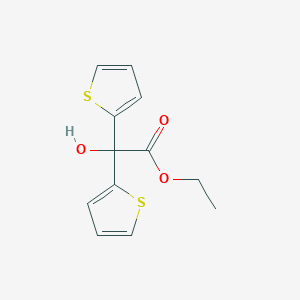
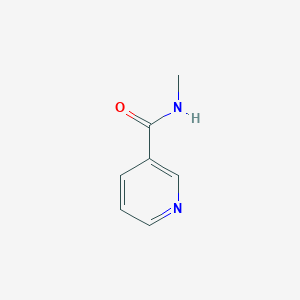
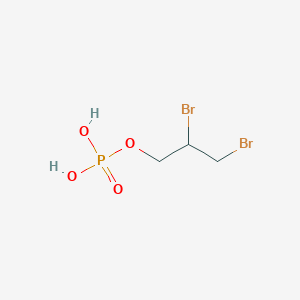
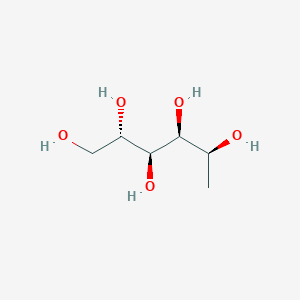

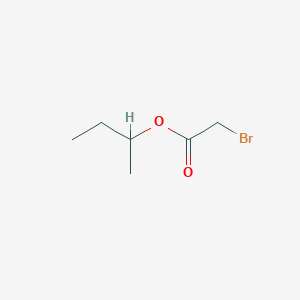
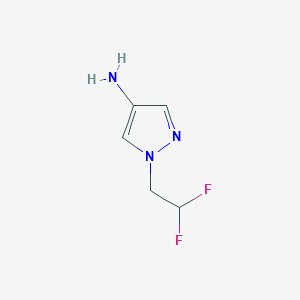
![(2S,3S,4S,5R,6S)-6-[2-(2-ethylhexoxycarbonyl)benzoyl]oxy-3,4,5-trihydroxy-oxane-2-carboxylic Acid](/img/structure/B109976.png)
